molecular formula C20H28N4O2 B13226323 Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13226323
M. Wt: 356.5 g/mol
InChI Key: GJUGYHXEKNMYQT-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. This bicyclic scaffold is substituted at position 3 with an aminomethyl group and at position 2 with a branched 3-methylbutan-2-yl (isoamyl) moiety.

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C20H28N4O2/c1-14(2)15(3)19-17(11-21)24-10-9-23(12-18(24)22-19)20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15H,9-13,21H2,1-3H3

InChI Key

GJUGYHXEKNMYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

Biological Activity

Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS Number: 2060043-52-7) is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure consisting of an imidazo[1,2-a]pyrazine core. Its molecular formula is C20H28N4O2C_{20}H_{28}N_{4}O_{2}, with a molecular weight of approximately 356.5 g/mol. The presence of functional groups such as the benzyl group and the carboxylate moiety contributes to its biological properties.

PropertyValue
Molecular Formula C20H28N4O2
Molecular Weight 356.5 g/mol
CAS Number 2060043-52-7

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert effects by modulating enzyme activity or receptor interactions, which can lead to various cellular responses such as apoptosis in cancer cells.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Cycle Arrest : Similar compounds have been shown to arrest cancer cells in mitosis by inhibiting kinesin spindle protein (KSP), leading to the formation of monopolar spindles and subsequent cellular death .
  • In Vivo Efficacy : Studies on related compounds have demonstrated favorable pharmacokinetic profiles and notable in vivo efficacy against various cancer models .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research into related imidazo[1,2-a]pyrazines has shown effectiveness against a range of bacterial strains, indicating that this compound may share similar activities.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have been conducted on derivatives of imidazo[1,2-a]pyrazine compounds showing promising results in inhibiting tumor cell proliferation and inducing apoptosis. These studies highlight the potential for further exploration of this compound in cancer therapy.
  • Pharmacological Profiling : A comprehensive pharmacological profile is necessary to evaluate the safety and efficacy of this compound in clinical settings. The structure-activity relationship (SAR) analysis can guide modifications to enhance its potency and reduce toxicity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : Benzyl 3-(aminomethyl)-2-(3-methylbutan-2-yl)-... 3: Aminomethyl
2: 3-Methylbutan-2-yl
7: Benzyl ester
Not explicitly stated (inferred: ~C20H28N4O2) ~356.47 (estimated) Hypothesized applications in medicinal chemistry due to aminomethyl group; branched isoamyl substituent may enhance lipophilicity.
Analog 1 : Benzyl 3-(aminomethyl)-2-methyl-... () 3: Aminomethyl
2: Methyl
7: Benzyl ester
C17H20N4O2 ~312.37 Simpler methyl group at position 2 reduces steric hindrance; used in safety protocols (P201, P210 precautions for flammability).
Analog 2 : Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-... (CAS 2059944-24-8) 3: Aminomethyl
2: 2-Methylpropyl (isobutyl)
7: Benzyl ester
C19H26N4O2 342.44 Isobutyl substituent increases hydrophobicity vs. methyl; no explicit hazard data reported.
Analog 3 : Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-... () 3: Chlorosulfonylmethyl
2: 3-Methylbutan-2-yl
7: Benzyl ester
C20H26ClN3O4S 440.00 Electrophilic chlorosulfonyl group may confer reactivity for further derivatization; storage requires caution (min. 95% purity).
Analog 4 : 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine () 3: Trifluoromethyl C7H8F3N3 191.16 Trifluoromethyl group enhances electronegativity and metabolic stability; potential building block for drug discovery.

Analysis of Substituent Effects

  • Position 2 Substituents :

    • The 3-methylbutan-2-yl group in the target compound introduces greater steric bulk compared to methyl (Analog 1) or isobutyl (Analog 2). This may improve binding affinity in hydrophobic pockets of biological targets but reduce solubility .
    • Isobutyl (Analog 2) and 3-methylbutan-2-yl (target) both enhance lipophilicity, but the latter’s branched structure may alter metabolic pathways (e.g., CYP450 interactions).
  • Position 3 Substituents: The aminomethyl group (target, Analog 1, 2) provides a site for hydrogen bonding or further functionalization (e.g., amide formation). In contrast, chlorosulfonylmethyl (Analog 3) introduces reactivity for conjugation but increases toxicity risks .
  • Safety and Handling :

    • Analog 1 requires strict precautions (P201, P210) due to flammability, likely linked to its simpler methyl group and lower molecular weight . The target compound’s larger substituents may mitigate such risks but necessitate evaluation.

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